![molecular formula C17H18N2O3 B12015452 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B12015452.png)

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- N’-[(E)-(3-éthoxy-4-hydroxyphényl)méthylidène]-2-phénylacétohydrazide est un composé chimique de formule moléculaire C₁₆H₂₀N₄O₄.

- Il appartient à la classe des bases de Schiff, qui sont des composés contenant un groupe fonctionnel imine (C=N).

- La structure du composé est constituée d’un groupe hydrazide (–CONHNH₂) lié à un cycle phényle par une double liaison (–C=N–).

- Les bases de Schiff présentent des propriétés diverses et ont des applications dans divers domaines en raison de leur polyvalence structurelle.

Méthodes De Préparation

- Les voies de synthèse de la N’-[(E)-(3-éthoxy-4-hydroxyphényl)méthylidène]-2-phénylacétohydrazide impliquent des réactions de condensation.

- Une méthode courante est la réaction entre la 3-éthoxy-4-hydroxybenzaldéhyde et la 2-phénylacétohydrazide.

- La réaction a lieu en milieu acide, conduisant à la formation du composé souhaité.

- Les méthodes de production industrielle peuvent varier, mais la voie de synthèse reste cohérente.

Analyse Des Réactions Chimiques

- N’-[(E)-(3-éthoxy-4-hydroxyphényl)méthylidène]-2-phénylacétohydrazide peut subir diverses réactions :

Oxydation : Il peut être oxydé pour former une oxime correspondante ou d’autres dérivés.

Réduction : La réduction du groupe imine (C=N) peut donner l’amine correspondante.

Substitution : Le groupe hydrazide peut participer à des réactions de substitution nucléophile.

- Les réactifs courants comprennent les acides (pour la condensation), les agents réducteurs (pour la réduction) et les agents oxydants (pour l’oxydation).

- Les principaux produits dépendent des conditions de réaction et des substituants présents.

Applications dans la recherche scientifique

Chimie : Les bases de Schiff servent de ligands en chimie de coordination et en catalyse.

Biologie : Ces composés présentent des activités antimicrobiennes, antifongiques et antitumorales.

Médecine : Les chercheurs explorent leur potentiel en tant que candidats médicaments en raison de leurs effets biologiques divers.

Industrie : Les bases de Schiff trouvent des applications dans la synthèse de colorants, l’inhibition de la corrosion et la science des matériaux.

Applications De Recherche Scientifique

Chemistry: Schiff bases serve as ligands in coordination chemistry and catalysis.

Biology: These compounds exhibit antimicrobial, antifungal, and antitumor activities.

Medicine: Researchers explore their potential as drug candidates due to diverse biological effects.

Industry: Schiff bases find applications in dye synthesis, corrosion inhibition, and material science.

Mécanisme D'action

- Le mécanisme d’action du composé dépend de son application spécifique.

- Il peut interagir avec des enzymes, des récepteurs ou des composants cellulaires, affectant les processus biologiques.

- Des études supplémentaires sont nécessaires pour élucider les cibles moléculaires et les voies précises.

Comparaison Avec Des Composés Similaires

- La singularité de la N’-[(E)-(3-éthoxy-4-hydroxyphényl)méthylidène]-2-phénylacétohydrazide réside dans ses substituants spécifiques et ses caractéristiques structurales.

- Des composés similaires comprennent d’autres bases de Schiff avec des substituants variables sur le cycle phényle.

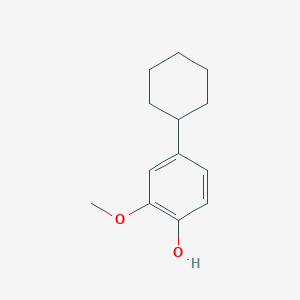

Propriétés

Formule moléculaire |

C17H18N2O3 |

|---|---|

Poids moléculaire |

298.34 g/mol |

Nom IUPAC |

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-phenylacetamide |

InChI |

InChI=1S/C17H18N2O3/c1-2-22-16-10-14(8-9-15(16)20)12-18-19-17(21)11-13-6-4-3-5-7-13/h3-10,12,20H,2,11H2,1H3,(H,19,21)/b18-12+ |

Clé InChI |

TZRJYJHLLKINNB-LDADJPATSA-N |

SMILES isomérique |

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)O |

SMILES canonique |

CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12015390.png)

![methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015393.png)

![N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015396.png)

![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015409.png)

![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12015419.png)

![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015424.png)

![5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12015457.png)

![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12015463.png)